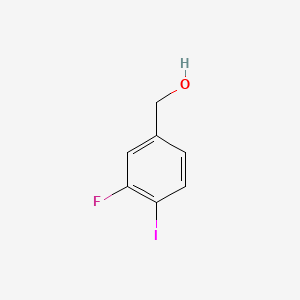

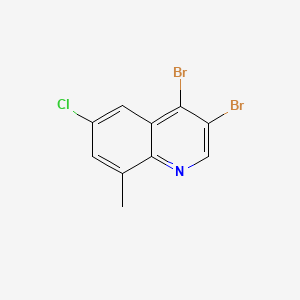

![molecular formula C16H12Cl2N4O B578098 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide CAS No. 1337880-69-9](/img/structure/B578098.png)

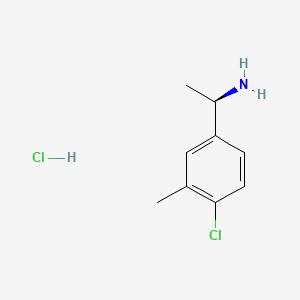

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms.

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate 2-aminopyridine with a 2,6-dichlorophenyl compound . The exact method would depend on the specific substituents and the conditions used .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of imidazopyridines can vary widely depending on the specific substituents present on the ring. They can undergo reactions typical of other aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed by experimental data. These properties include melting point, boiling point, solubility, and stability .科学的研究の応用

Heterocyclic Compound Synthesis

Research has illustrated the synthesis of novel heterocyclic compounds, including imidazo[4,5-b]pyridines, demonstrating diverse chemical reactions and potential for varied scientific applications. For example, the study on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine highlights the synthesis of imidazo[4,5-b]pyridine derivatives through specified chemical reactions (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Antimicrobial and Antituberculosis Activity

Several studies have synthesized and evaluated the biological activities of imidazo[4,5-c]pyridine derivatives, focusing on their antimicrobial and antituberculosis effects. For instance, compounds derived from imidazo[1,2-a]pyridine structures have been identified as potent antituberculosis agents, with some displaying excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains (Zhaoyang Wu, Yu Lu, Linhu Li, Rui Zhao, Bin Wang, Kai Lv, Mingliang Liu, Xuefu You, 2016).

Catalysis and Chemical Synthesis

Research into the catalytic applications of imidazo[4,5-c]pyridine derivatives has led to the development of novel synthesis methods. For example, copper- and palladium-catalyzed amidation reactions have facilitated the synthesis of substituted imidazo[4,5-c]pyridines, which are critical for further chemical research and development (Robert J. Wilson, Adam J Rosenberg, Lauren Kaminsky, Daniel A. Clark, 2014).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have also been evaluated for their performance in corrosion inhibition, demonstrating significant potential in protecting metals against corrosion in acidic environments. This application is crucial for materials science and engineering, offering insights into the development of more effective corrosion inhibitors (A. Saady, Z. Rais, F. Benhiba, R. Salim, K. Alaoui, N. Arrousse, F. Elhajjaji, M. Taleb, K. Jarmoni, Y. Rodi, I. Warad, A. Zarrouk, 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c17-9-2-1-3-10(18)12(9)15-21-11-6-7-19-14(13(11)22-15)16(23)20-8-4-5-8/h1-3,6-8H,4-5H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHETXVNETHQTSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)

![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)